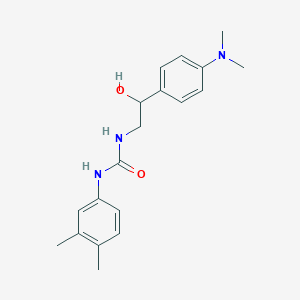

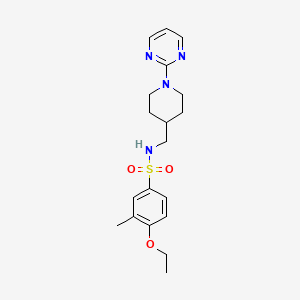

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3,4-dimethylphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3,4-dimethylphenyl)urea is a urea derivative that is not directly discussed in the provided papers. However, the papers do discuss related urea derivatives and their potential applications, particularly in the field of medicinal chemistry as anticancer agents. For instance, 1-aryl-3-(2-chloroethyl) ureas have been synthesized and evaluated for their cytotoxicity against human adenocarcinoma cells, showing that some derivatives have comparable cytotoxicity to known anticancer agents like chlorambucil . Similarly, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been designed, synthesized, and shown to have significant antiproliferative effects on various cancer cell lines .

Synthesis Analysis

The synthesis of related urea derivatives involves the reaction of alkylanilines with acids like 4-phenylbutyric acid to produce 1-aryl-3-(2-chloroethyl) ureas . Another approach involves computer-aided design to create 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which are then synthesized and evaluated for their biological activity . The synthesis of N-[2-(dimethylamino)ethyl]urea derivatives has also been explored, leading to the production of glycoluril hydrochlorides .

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. For example, the intermolecular compound of 2-(4-(dimethylamino)benzylideneamino)benzoic acid and urea exhibits a high dielectric constant and electrical conductivity due to the remarkable packing of urea molecules, which form a corrugated sheet or chain of rings extending along the b-axis via N–H⋯O hydrogen bonding interactions . The crystal structure of these compounds can be monoclinic with the P21/c centrosymmetric space group .

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions depending on their substituents. The α-ureidoalkylation reaction of N-[2-(dimethylamino)ethyl]urea with 4,5-dihydroxyimidazolidin-2-ones has been studied, leading to the synthesis of glycoluril derivatives . The presence of electric fields can induce intermolecular proton transfer processes in the NH⋯O bonds of urea derivatives, leading to the formation of polar domains on a macroscopic scale .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. The dielectric properties of certain urea compounds can be remarkable, as seen in the intermolecular compound of DMABAB–urea, which has a high dielectric constant and reasonable electrical conductivity . The thermal and spectral characterization of these compounds is also important for understanding their behavior and potential applications . The cytotoxicity and antiproliferative effects of urea derivatives on cancer cell lines are key chemical properties that are evaluated for their potential use as anticancer agents .

Wissenschaftliche Forschungsanwendungen

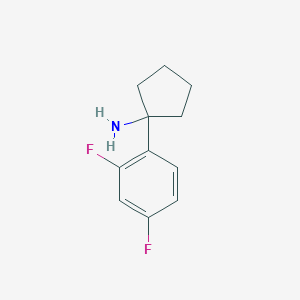

Discovery of Nonpeptide Agonists

The discovery of 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride (AC-7954) as a nonpeptidic agonist of the urotensin-II receptor highlights the potential of structurally similar compounds in pharmacological research and drug development. AC-7954's selective agonist activity suggests the compound's utility as a pharmacological tool and a potential drug lead for targeting the urotensin-II receptor (Croston et al., 2002).

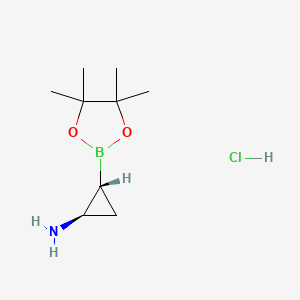

α-Ureidoalkylation Reaction

The α-ureidoalkylation of N-[2-(dimethylamino)ethyl]urea with various 4,5-dihydroxyimidazolidin-2-ones has been systematically studied, producing hitherto unknown N-[2-(dimethylamino)ethyl]glycolurils. This research demonstrates the compound's role in facilitating novel synthetic routes for the generation of glycoluril derivatives, showing promise for further chemical and pharmacological investigations (Gazieva et al., 2009).

Inhibition of Translation Initiation

Research into symmetrical N,N'-diarylureas, including derivatives structurally related to 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3,4-dimethylphenyl)urea, has uncovered their role as potent activators of the eIF2α kinase heme regulated inhibitor. These findings indicate the potential for these compounds in inhibiting cancer cell proliferation, suggesting a promising avenue for the development of new anticancer agents (Denoyelle et al., 2012).

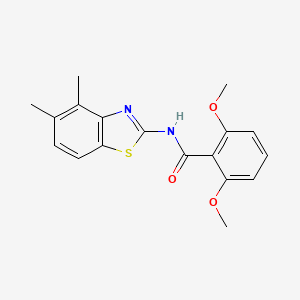

Nonlinear Optical Properties

The synthesis of compounds with structures similar to this compound has led to the investigation of their nonlinear optical properties. Studies have shown that these compounds exhibit promising applications in optical device technologies, such as optical limiters, due to their switchover behavior from saturable absorption to reverse saturable absorption with increasing excitation intensity (Rahulan et al., 2014).

Enzyme-Functionalized Biosensors

The development of hydrogel-based biosensors for the detection of urea, utilizing enzyme-functionalization, showcases another application area. The compound's role in these biosensors demonstrates its utility in industrial and biomedical diagnostics, offering a novel approach for the sensitive and selective detection of urea (Erfkamp et al., 2019).

Eigenschaften

IUPAC Name |

1-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-(3,4-dimethylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2/c1-13-5-8-16(11-14(13)2)21-19(24)20-12-18(23)15-6-9-17(10-7-15)22(3)4/h5-11,18,23H,12H2,1-4H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLFCTXBQKJYDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC(C2=CC=C(C=C2)N(C)C)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3007568.png)

![N-(3-chloro-4-fluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B3007586.png)